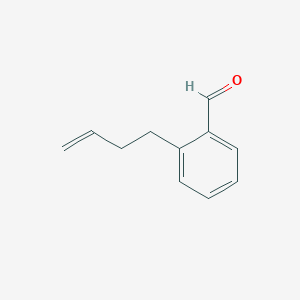
Benzaldehyde, 2-(3-butenyl)-
Descripción general
Descripción
Benzaldehyde, 2-(3-butenyl)- is an organic compound with the chemical formula C11H12O. It is also known as cinnamaldehyde or 3-phenyl-2-propenal. This compound is a yellowish liquid with a sweet, spicy, and cinnamon-like odor. It is widely used in the food, fragrance, and pharmaceutical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde, 2-(3-butenyl)- can be synthesized through various methods. One common method involves the electrophilic aromatic substitution of benzene derivatives. This process typically involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of Benzaldehyde, 2-(3-butenyl)- often involves the oxidation of toluene using a V-based catalytic biphasic system. This method avoids the use of organic solvents, using toluene as both the substrate and co-solvent, along with water. The oxidation process employs NH4VO3 catalyst, H2O2, and a co-catalyst such as KF and O2, resulting in high yields under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 2-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid or benzyl alcohol.
Reduction: Reduction reactions can convert it into benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzoic acid, benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antiprotozoal activities.
Medicine: Research has shown its potential in neuroprotective activities, particularly in reducing neuroinflammation and neuronal damage associated with Alzheimer’s disease.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals due to its pleasant odor and biological activities.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(3-butenyl)- involves its interaction with various molecular targets and pathways:
Neuroprotective Activity: It inhibits mitochondrial oxidative stress and blocks neuronal cell apoptosis through Tau protein-related pathways and caspases family-related signaling pathways, thereby inhibiting β-amyloid (Aβ)-induced neurological damage.
Antimicrobial Activity: It exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Comparación Con Compuestos Similares
Benzaldehyde, 2-(3-butenyl)- can be compared with other similar compounds such as:
Cinnamaldehyde: Both compounds have a similar structure and odor, but Benzaldehyde, 2-(3-butenyl)- has a unique butenyl group that enhances its biological activities.
Benzaldehyde: While Benzaldehyde is a simpler compound, Benzaldehyde, 2-(3-butenyl)- has additional functional groups that provide it with unique properties and applications.
Vanillin: Both compounds are used in the fragrance and flavor industries, but Benzaldehyde, 2-(3-butenyl)- has a more complex structure and broader range of applications.
Propiedades
IUPAC Name |
2-but-3-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVAFMLHEIZNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437425 | |
| Record name | Benzaldehyde, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70576-29-3 | |
| Record name | Benzaldehyde, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


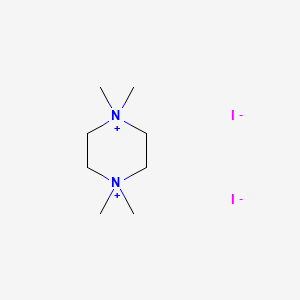
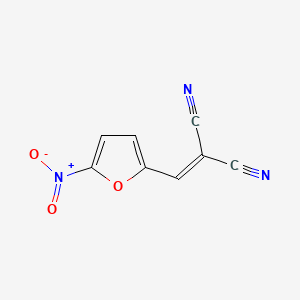
![4-[(2E)-2-benzylidenehydrazinyl]-5-bromo-1H-pyridazin-6-one](/img/structure/B1659941.png)
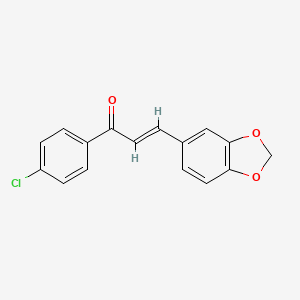
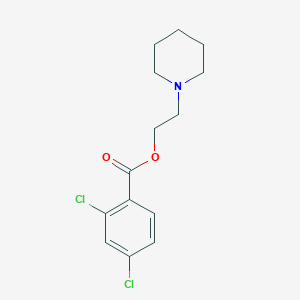
![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)
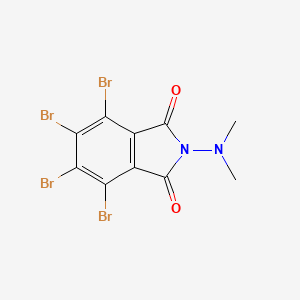
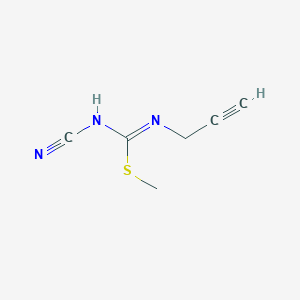
![4a-Bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3H)-trione](/img/structure/B1659950.png)
![11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide](/img/structure/B1659952.png)
![{2-[(Dimethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B1659955.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B1659956.png)
